E3-Ligase-Ligand-Linker-Konjugate 21

Übersicht

Beschreibung

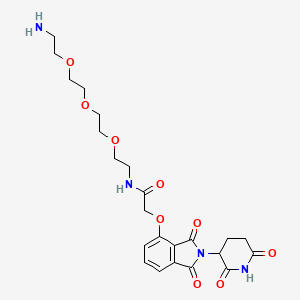

Thalidomid-O-amido-PEG3-C2-NH2 ist ein synthetisch hergestellter E3-Ligase-Ligand-Linker-Konjugat, der einen Cereblon-Liganden aus Thalidomid und einen 3-Einheiten-Polyethylenglykol (PEG)-Linker beinhaltet. Diese Verbindung wurde speziell für den Einsatz in der PROTAC (PROteolysis TArgeting Chimeras)-Technologie entwickelt, die kleine Moleküle zur Induktion des Proteinabbaus verwendet .

Wissenschaftliche Forschungsanwendungen

Thalidomid-O-amido-PEG3-C2-NH2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese von PROTAC-Molekülen verwendet.

Biologie: Wird in Studien zum Proteinabbau und zu zellulären Signalwegen eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der gezielten Degradation krankheitsbedingter Proteine untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt

Wirkmechanismus

Thalidomid-O-amido-PEG3-C2-NH2 entfaltet seine Wirkungen durch den folgenden Mechanismus:

Bindung an Cereblon: Der Cereblon-Ligand in der Verbindung bindet an das Cereblon-Protein, das Teil des E3-Ubiquitin-Ligase-Komplexes ist.

Proteinabbau: Die Bindung erleichtert die Rekrutierung von Zielproteinen in den E3-Ligase-Komplex, was zu deren Ubiquitinierung und anschließendem Abbau durch das Proteasom führt

Wirkmechanismus

Target of Action

The primary targets of E3 Ligase Ligand-Linker Conjugates 21, also known as Thalidomide-O-amido-PEG3-C2-NH2, are the E3 ubiquitin ligases . These ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

The compound works by forming a ternary complex with the E3 ligase and the protein of interest (POI) . This process consists of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification. Subsequently, E3 ubiquitin ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .

Biochemical Pathways

The affected pathway is the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It is known that the compound incorporates a cereblon ligand derived from thalidomide and a 3-unit peg linker . This design is specifically for use in PROTAC technology, which utilizes small molecules to induce protein degradation .

Result of Action

The result of the compound’s action is the degradation of the target protein. By forming a ternary complex with the E3 ligase and the protein of interest, the compound triggers the ubiquitination and subsequent degradation of the target protein .

Biochemische Analyse

Biochemical Properties

Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .

Cellular Effects

The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .

Molecular Mechanism

Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .

Metabolic Pathways

Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .

Transport and Distribution

It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .

Subcellular Localization

It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thalidomid-O-amido-PEG3-C2-NH2 beinhaltet die Konjugation eines Cereblon-Liganden aus Thalidomid mit einem 3-Einheiten-PEG-Linker. Die Reaktion umfasst typischerweise die folgenden Schritte:

Aktivierung von Thalidomid: Thalidomid wird aktiviert, indem es in eine reaktive Zwischenstufe umgewandelt wird.

PEGylierung: Das aktivierte Thalidomid wird dann mit einem PEG-Linker umgesetzt, um das Thalidomid-PEG-Konjugat zu bilden.

Amidierung: Das PEGylierte Thalidomid wird weiter mit einer Aminogruppe umgesetzt, um die endgültige Verbindung Thalidomid-O-amido-PEG3-C2-NH2 zu bilden

Industrielle Produktionsverfahren

Die industrielle Produktion von Thalidomid-O-amido-PEG3-C2-NH2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch-Verarbeitung: Große Mengen an Thalidomid und PEG-Linker werden in Chargen verarbeitet, um Konsistenz und Reinheit zu gewährleisten.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Chromatographie gereinigt, um Verunreinigungen zu entfernen.

Qualitätskontrolle: Umfassende Qualitätskontrollmaßnahmen werden implementiert, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen erfüllt

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thalidomid-O-amido-PEG3-C2-NH2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins reaktiver funktioneller Gruppen nucleophile Substitutionsreaktionen eingehen.

Amidierungsreaktionen: Die Aminogruppe in der Verbindung kann an Amidierungsreaktionen teilnehmen, um Amidbindungen zu bilden

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt.

Amidierung: Reagenzien wie Carbodiimide oder aktivierte Ester werden verwendet, um die Bildung von Amidbindungen zu erleichtern

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Konjugate und Derivate von Thalidomid-O-amido-PEG3-C2-NH2, die für verschiedene Anwendungen in der PROTAC-Technologie eingesetzt werden können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

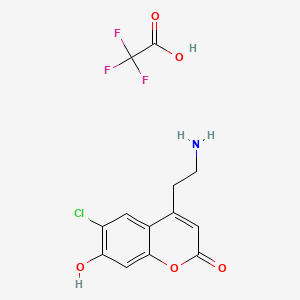

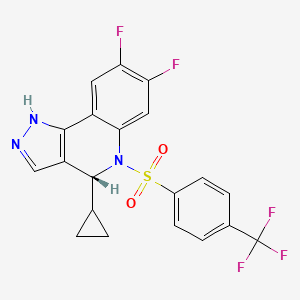

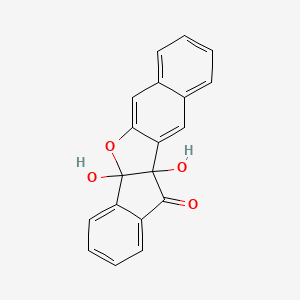

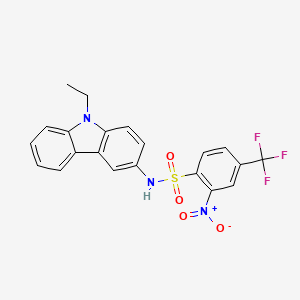

Thalidomid-PEG2-C2-NH2: Eine ähnliche Verbindung mit einem 2-Einheiten-PEG-Linker.

Thalidomid-O-amido-PEG-C2-NH2: Eine weitere Variante mit einer anderen Linkerstruktur

Einzigartigkeit

Thalidomid-O-amido-PEG3-C2-NH2 ist einzigartig aufgrund seines spezifischen 3-Einheiten-PEG-Linkers, der optimale Flexibilität und Abstände für einen effektiven Proteinabbau in der PROTAC-Technologie bietet .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUJTJGNIBUEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

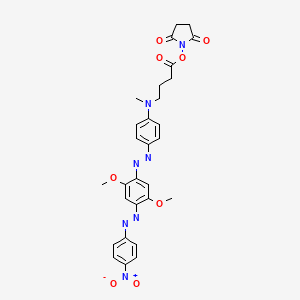

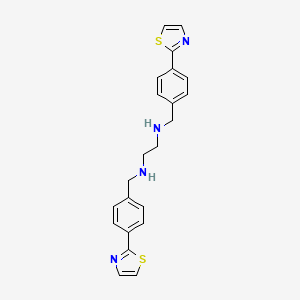

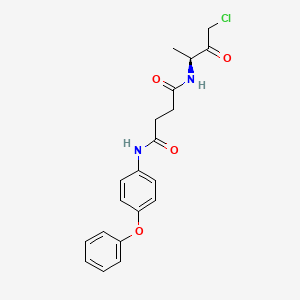

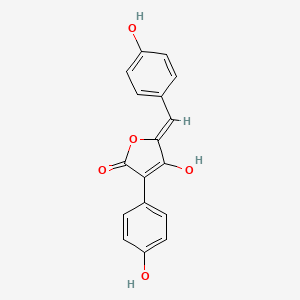

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)